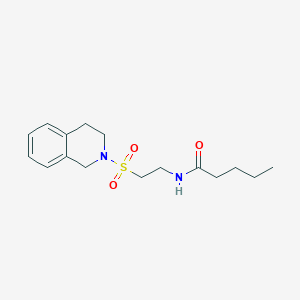
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide is a synthetic organic compound that stands out due to its unique structural attributes, combining elements of isoquinoline with a sulfonyl-ethyl-amide backbone. This compound is of interest in various fields such as medicinal chemistry, biological research, and industrial applications, given its potential reactivity and functional versatility.
准备方法
Synthetic routes and reaction conditions : Typically, the synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide involves the reaction of 3,4-dihydroisoquinoline with a sulfonyl chloride derivative followed by an amide coupling reaction. Conditions may include mild bases like triethylamine and solvents such as dichloromethane. Temperature control is crucial to avoid decomposition of intermediates.
Industrial production methods
: Industrial-scale synthesis requires optimization of these reactions, often utilizing flow chemistry techniques to enhance yield and purity. The use of automated systems to control reaction parameters ensures reproducibility and efficiency.
化学反应分析
Types of reactions : This compound undergoes various reactions, including:
Oxidation
: Can lead to the formation of sulfoxides or sulfones.
Reduction
: Can reduce the sulfonyl group to a thiol or a sulfide.
Substitution
: Reactivity at the isoquinoline ring can lead to various substitution products.
Common reagents and conditions
: Oxidation often involves reagents like potassium permanganate or hydrogen peroxide under controlled pH. Reduction may use lithium aluminum hydride or catalytic hydrogenation. Substitution reactions may utilize halogenating agents or electrophiles in the presence of a base.
Major products formed
: Oxidation typically yields sulfoxides or sulfones. Reduction could generate thiols or sulfides. Substitution reactions lead to a range of functionalized isoquinoline derivatives.
科学研究应用
Chemistry : Used as an intermediate in organic synthesis, facilitating the construction of complex molecules. Biology : Investigated for its potential as a pharmacophore in drug discovery, particularly in targeting enzymes or receptors. Medicine : Explored for its therapeutic potential, particularly in neurological disorders due to its isoquinoline moiety. Industry : Utilized in the manufacture of fine chemicals and specialty materials due to its reactivity.
作用机制
The biological activity of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide is likely mediated through interactions with molecular targets such as enzymes or receptors. The isoquinoline moiety can intercalate with nucleic acids or bind to protein active sites, while the sulfonyl and amide groups facilitate hydrogen bonding and electrostatic interactions, stabilizing the compound's binding.
相似化合物的比较
Similar compounds include derivatives of isoquinoline such as N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide or N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)octanamide. These compounds share structural similarities but differ in their alkyl chain length or functional groups, which can influence their reactivity and biological activity. N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide is unique in its specific balance of hydrophobic and hydrophilic regions, enhancing its versatility in different chemical environments.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-2-3-8-16(19)17-10-12-22(20,21)18-11-9-14-6-4-5-7-15(14)13-18/h4-7H,2-3,8-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAUJCZYFWSEDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(4-tert-butylbenzoyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide](/img/structure/B2966939.png)
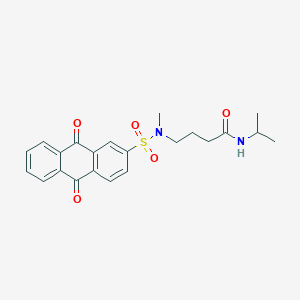
![N-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2966942.png)
![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-methylphenyl)-2-propenenitrile](/img/structure/B2966943.png)
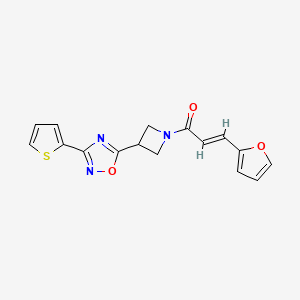
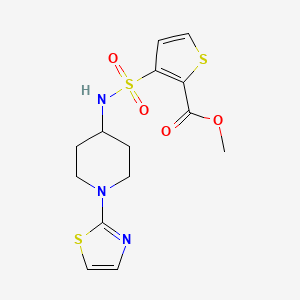
![N-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2966950.png)
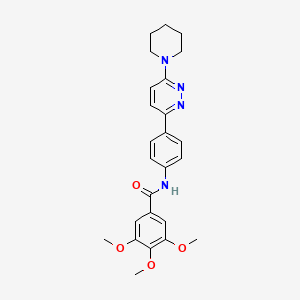
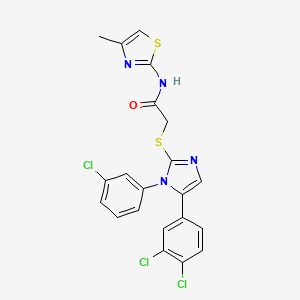
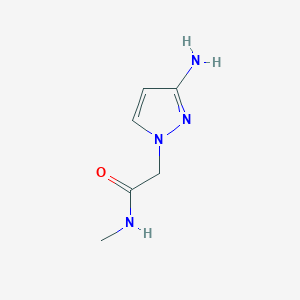
![3-(3-hydroxypropyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966954.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2966955.png)
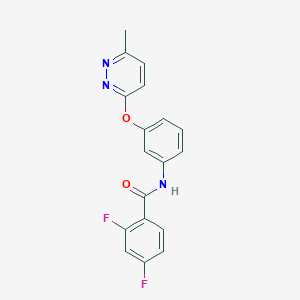
![(3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride](/img/structure/B2966960.png)
